N-(2-ethyl-6-nitrophenyl)acetamide
Description
N-(2-ethyl-6-nitrophenyl)acetamide is an aromatic acetamide derivative featuring an ethyl group at the 2-position and a nitro group at the 6-position of the phenyl ring. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.
Properties
CAS No. |
103150-73-8 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2-ethyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-3-8-5-4-6-9(12(14)15)10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
UIMSJZSDMRRHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The ethyl and nitro substituents on the phenyl ring influence electronic and steric properties. Key comparisons include:
Table 1: Substituent Impact on Key Parameters
- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the phenyl ring and influencing reactivity. In contrast, ethyl (-C₂H₅) is electron-donating, creating a push-pull electronic environment in this compound .
Crystallographic and Structural Comparisons
- Crystal Packing : Meta-substituted nitro groups in analogs (e.g., ) significantly alter lattice constants and molecular asymmetry. For this compound, the nitro group at the 6-position may induce similar distortions in crystal geometry, though direct data are unavailable .
- Intermolecular Interactions : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), hydrogen bonding (C–H⋯O) stabilizes the crystal structure. The ethyl and nitro groups in the target compound may facilitate analogous interactions .
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